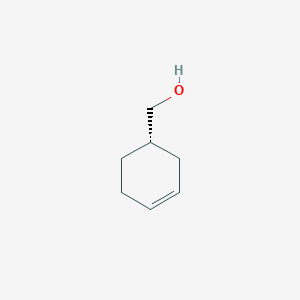

(S)-3-cyclohexene-1-methanol

Description

Chiral Cyclohexene (B86901) Framework: Structural Characteristics and Significance

The chemical architecture of (S)-3-cyclohexene-1-methanol is central to its utility. The molecule features a six-membered carbon ring containing a double bond (the cyclohexene moiety) and a hydroxymethyl group (-CH₂OH) attached to a stereogenic center. ontosight.ai The "(S)" designation specifies the absolute configuration at this chiral center, meaning its constituent groups are arranged in a defined three-dimensional orientation.

This specific arrangement is not trivial; the cyclohexene ring is conformationally restrained and exists predominantly in a half-chair conformation. This, coupled with the defined stereochemistry of the alcohol-bearing carbon, dictates the facial selectivity of reactions involving the double bond and the reactivity of the hydroxyl group. The stereocenter exerts a profound influence, allowing for highly controlled transformations where new chiral centers can be introduced with predictable stereochemical outcomes. This inherent stereochemical information is invaluable in asymmetric synthesis, where the ultimate goal is to produce a single enantiomer of a complex target molecule.

Importance as a Versatile Chiral Synthon in Complex Molecule Synthesis

A chiral synthon is a molecular fragment used in synthesis that carries chirality, effectively transferring its stereochemical identity to a more complex product. This compound is a quintessential example of such a synthon. researchgate.net Its bifunctional nature—possessing both a reactive alkene and a primary alcohol—allows for a wide array of chemical modifications. The alkene can undergo reactions like epoxidation, dihydroxylation, and cycloaddition, while the alcohol can be oxidized or used as a nucleophile.

The true power of this synthon is demonstrated in its application to the total synthesis of complex and biologically active molecules. One of the most notable examples is its use as a precursor in various synthetic routes to the antiviral drug Oseltamivir (Tamiflu®). researchgate.netmdpi.com Although many routes to Oseltamivir start from shikimic acid, alternative syntheses have explored the use of other chiral building blocks. researchgate.netmdpi.com For instance, synthetic strategies have been developed that utilize intermediates derived from related cyclohexene structures. mdpi.comnih.gov The synthesis of the C28-C34 fragment of the potent immunosuppressant FK-506 has also utilized (S)-3-cyclohexene-1-carboxylic acid, a closely related derivative. metu.edu.tr These syntheses leverage the pre-existing stereocenter of the cyclohexene ring to establish the correct stereochemistry in the final product, showcasing the synthon's role in creating intricate molecular frameworks. metu.edu.trhebmu.edu.cn

Overview of Research Trajectories in Chiral Alcohol Chemistry

The field of chiral alcohol chemistry is a dynamic and continuously evolving area of organic synthesis. The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, drives constant innovation. rsc.org Research in this domain generally follows several key trajectories.

One major focus is the development of new catalytic asymmetric methods for synthesizing chiral alcohols. This includes the enantioselective reduction of prochiral ketones using metal complexes with chiral ligands or biocatalysts like ketoreductases (KREDs). nih.govrsc.org Biocatalysis, in particular, is gaining prominence as a "green" alternative, offering high enantioselectivity under mild conditions. rsc.orgacs.org The use of enzymes like pig liver esterase (PLE) for the kinetic resolution of racemic cyclohexene derivatives is a well-established chemoenzymatic approach. metu.edu.tr

Another significant research avenue is the direct, atom-economical synthesis of chiral alcohols from simple, abundant starting materials like alkenes. nih.gov The enantioselective hydration of alkenes, for example, is considered a "dream reaction" as it uses water as a reagent to directly form the alcohol, avoiding multiple oxidation and reduction steps. nih.gov

Furthermore, efforts are ongoing to expand the toolbox of chiral synthons derived from the "chiral pool"—readily available, inexpensive natural products like amino acids, sugars, and terpenes. researchgate.netnih.gov The development of efficient methods to prepare molecules like this compound and its derivatives from these sources remains a key objective. metu.edu.trgoogle.com These parallel advancements in asymmetric catalysis and chiral pool synthesis ensure that valuable building blocks like this compound will continue to play a crucial role in addressing the challenges of modern organic chemistry. sioc-journal.cnacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

[(1S)-cyclohex-3-en-1-yl]methanol |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2/t7-/m1/s1 |

InChI Key |

VEIYJWQZNGASMA-SSDOTTSWSA-N |

Isomeric SMILES |

C1C[C@@H](CC=C1)CO |

Canonical SMILES |

C1CC(CC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure S 3 Cyclohexene 1 Methanol

Enantioselective Chemical Synthesis Approaches

The chemical synthesis of (S)-3-cyclohexene-1-methanol in its enantiopure form relies on several advanced asymmetric strategies. These methods are designed to control the stereochemistry of the molecule, yielding the desired (S)-enantiomer with high selectivity.

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. This approach typically involves the use of a prochiral substrate that is hydrogenated in the presence of a chiral metal catalyst. The catalyst, often a transition metal complex with a chiral ligand, directs the hydrogenation to one face of the double bond, resulting in the preferential formation of one enantiomer. For the synthesis of this compound, a suitable precursor, such as a cyclohexene (B86901) derivative with an exocyclic double bond or a related unsaturated aldehyde or ketone, would be subjected to asymmetric hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst. The efficiency and enantioselectivity of these reactions can be influenced by factors like the catalyst, hydrogen donor, and the use of co-solvents.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent chemical reaction to

Biocatalytic and Enzymatic Production Methods

Whole-Cell Biotransformations for Chiral Alcohol Production

The synthesis of enantiomerically pure alcohols is of significant interest in the chemical and pharmaceutical industries, where specific stereoisomers are often required for biological activity. Whole-cell biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. This approach utilizes intact microbial cells, such as bacteria or yeast, which contain a complete system of enzymes and necessary cofactors for catalyzing specific reactions. d-nb.info

One of the primary advantages of using whole-cell biocatalysts is the inherent availability of a cofactor regeneration system within the cell, eliminating the need for the external addition of expensive cofactors like NAD(P)H. d-nb.infomdpi.com The enzymes are also housed within their natural cellular environment, which can enhance their stability and activity. d-nb.info Whole-cell systems can catalyze complex reactions, such as the asymmetric reduction of prochiral ketones to chiral alcohols, with high enantioselectivity. mdpi.com For instance, the asymmetric reduction of various prochiral ketones has been successfully demonstrated using yeast cells encapsulated in calcium alginate beads. mdpi.com

However, the use of wild-type microbial strains can present challenges. The presence of multiple dehydrogenases with overlapping substrate specificities can sometimes lead to the formation of undesired stereoisomers, thereby reducing the enantiomeric excess of the target product. d-nb.info To overcome this, process optimization and genetic engineering of the microbial strains are often employed. Modifications to cultivation conditions and the reaction environment, such as using biphasic systems with ionic liquids, have been shown to improve the selectivity and yield of whole-cell biotransformations. d-nb.infomdpi.com For example, the asymmetric reduction of 4-chloro-acetophenone to (R)-1-(4-chlorophenyl)ethanol using Lactobacillus kefir in a biphasic ionic liquid/water system achieved a 92.8% yield with an exceptional 99.7% enantioselectivity. mdpi.com

Furthermore, complex multi-step syntheses can be achieved in a "one-pot" setup using either a single engineered microbial strain or a consortium of different species. nih.gov This approach was demonstrated in the synthesis of 6-aminohexanoic acid from cyclohexane (B81311), where a mixed culture of recombinant Pseudomonas taiwanensis and Escherichia coli was used to catalyze a multi-step enzymatic cascade involving alcohol intermediates. nih.gov Such strategies highlight the versatility of whole-cell biotransformations in producing valuable chiral chemicals like this compound from simple precursors.

Optimization of Synthetic Conditions and Process Intensification

Influence of Reaction Parameters on Enantioselectivity and Yield

The efficiency, yield, and enantioselectivity of synthetic routes to produce enantiopure compounds like this compound are critically dependent on the optimization of reaction parameters. Key variables such as temperature, pressure, reaction time, and catalyst concentration must be carefully controlled to maximize the desired product formation while minimizing side reactions and racemization.

The influence of these parameters is evident in catalytic hydrogenation reactions, which are often employed in the synthesis of cyclohexene derivatives. For example, in the hydrogenation of cyclohexene using a palladium catalyst, the conversion rate is significantly affected by changes in temperature, pressure, and catalyst loading. researchgate.net A systematic study of these parameters allows for the determination of optimal conditions for achieving high conversion and yield. researchgate.netresearchgate.net

Below is an interactive data table summarizing the optimization of various reaction parameters for a representative catalytic hydrogenation of cyclohexene.

Data adapted from a study on cyclohexene hydrogenation, illustrating the general principles of parameter optimization. researchgate.net

In multi-objective optimization scenarios, the goal is often to simultaneously maximize yield and another factor, such as production rate. mdpi.com For instance, in methanol (B129727) synthesis, periodic forcing of feed concentrations and flow rates can significantly improve performance compared to steady-state operation. mdpi.com This highlights that dynamic optimization, in addition to static parameter tuning, is a key strategy for process intensification.

Solvent Effects on Stereochemical Outcomes

The choice of solvent is a critical parameter in asymmetric synthesis, as it can profoundly influence the stereochemical course of a reaction. The solvent can affect the stability of reactants, products, and, most importantly, the transition states leading to different stereoisomers. researchgate.net In the synthesis of enantiopure compounds like this compound, the solvent can dictate the enantiomeric excess (ee) by altering the energy difference between diastereomeric transition states.

Solvents can exert their influence through several mechanisms:

Differential Solvation: Enantiomeric or diastereomeric transition states can be solvated to different extents, leading to a change in their relative free energies. researchgate.netrsc.org

Specific Interactions: Solvents can participate directly in the reaction mechanism, for example, by acting as a proton relay. Protic solvents like water or methanol can form hydrogen bonds and facilitate proton transfer in transition states, significantly lowering activation energies and potentially altering the stereochemical pathway. rsc.org

Aggregate Formation: In some cases, reactants or catalysts may form aggregates in solution. The nature of the solvent can influence the structure and stability of these aggregates, which in turn can affect the stereoselectivity of the reaction. ethernet.edu.et

The optical resolution of racemic mixtures is also highly dependent on the solvent system. For the resolution of 3-cyclohexene-1-carboxylic acid, a precursor to the target alcohol, the choice of solvent is crucial for obtaining high diastereomeric excess (de). google.com Studies have shown that mixed solvent systems, such as water/acetone (B3395972) or water/ethyl acetate (B1210297), can be optimized to enhance the selective crystallization of one diastereomeric salt over the other. google.com For example, resolving 3-cyclohexene-1-carboxylic acid with (R)-α-phenylethylamine in a water-acetone mixture yielded a product with 95% de, whereas using acetone or ethyl acetate alone resulted in a much lower de of 45% and 40%, respectively. google.com This demonstrates the powerful effect of the solvent environment on the stereochemical outcome.

Catalyst Design and Recycling in Sustainable Synthesis

The development of sustainable chemical processes heavily relies on the design of highly active, selective, and recyclable catalysts. For the synthesis of chiral molecules like this compound, heterogeneous catalysts are particularly attractive because they combine the advantages of high efficiency with ease of separation and reuse, thereby minimizing waste and production costs. researchgate.net

Key strategies in sustainable catalyst design include:

Immobilization on Supports: Anchoring homogeneous catalysts onto solid supports is a common method to facilitate their recovery and reuse. Porous materials such as activated carbon, zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) are excellent candidates for catalyst supports due to their high surface area and tunable properties. researchgate.net These supports can enhance catalyst stability and, in some cases, positively influence catalytic activity and selectivity. researchgate.net

Nanocatalysis: Designing catalysts at the nanoscale offers a way to maximize the active surface area. Encapsulated palladium nanoclusters, for instance, have been shown to be highly efficient for hydrogenation reactions in water. researchgate.net Such a catalyst demonstrated outstanding activity for cyclohexene hydrogenation and could be recovered by simple centrifugation and reused for up to five catalytic cycles without a significant loss of activity. researchgate.net

Use of Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more earth-abundant and less toxic metals (e.g., iron, copper, tungsten) is a core principle of green chemistry. researchgate.netscirp.orgrsc.org Researchers are actively developing catalysts based on these metals that can match the performance of their noble metal counterparts. For example, a carbon-supported tungsten dioxo complex has shown higher activity and selectivity than its molybdenum analogue in alcohol dehydration reactions and is both stable and recyclable. rsc.org

The ability to recycle a catalyst is a critical measure of its sustainability. The following table provides examples of catalyst reusability in relevant chemical transformations.

| Catalyst System | Reaction | Number of Cycles | Final Conversion/Yield | Reference |

| Encapsulated Palladium Nanoclusters | Cyclohexene Hydrogenation | 5 | Maintained Activity | researchgate.net |

| Cs salt of iron substituted phosphomolybdate | Styrene Hydrogenation | 3 | Maintained Activity | researchgate.net |

| AC/WO₂ | Alcohol Dehydration | 3 | >99% Yield (Cycle 3) | rsc.org |

| AC/MoO₂ | Alcohol Dehydration | 3 | >99% Yield (Cycle 3) | rsc.org |

| This table presents data on catalyst recycling from various studies to illustrate the principle of sustainable catalyst design. |

By focusing on robust catalyst design and ensuring efficient recycling protocols, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more economically and environmentally benign industrial processes. unipd.itscispace.com

Advanced Spectroscopic and Structural Elucidation of S 3 Cyclohexene 1 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (S)-3-cyclohexene-1-methanol in solution. One- and two-dimensional NMR experiments allow for the complete assignment of proton and carbon signals, confirmation of atomic connectivity, and investigation of the molecule's stereochemistry and conformational preferences.

The asymmetry of this compound results in a distinct set of signals for each carbon and proton in the molecule. The chemical shifts are influenced by the local electronic environment, including the effects of the double bond and the hydroxyl group.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the olefinic, methine, methylene (B1212753), and hydroxymethyl protons. The olefinic protons (H-3 and H-4) resonate at the most downfield position due to the deshielding effect of the π-bond. The proton on the carbon bearing the hydroxymethyl group (H-1) also appears at a relatively downfield position. The methylene protons of the ring are diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for the two sp² carbons of the double bond and the five sp³ carbons of the ring and the hydroxymethyl group. The olefinic carbons (C-3 and C-4) are the most deshielded, followed by the carbon attached to the oxygen atom (C-7).

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show correlations between H-1 and its neighbors (H-2 and H-6), as well as between the olefinic protons (H-3 and H-4) and their adjacent methylene protons (H-2 and H-5). This allows for the tracing of the entire spin system within the cyclohexene (B86901) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is essential for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~5.7 ppm would correlate with the carbon signal at ~127 ppm, confirming the C-3/H-3 and C-4/H-4 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The hydroxymethyl protons (H-7) to the chiral center carbon (C-1) and the neighboring ring carbon (C-2).

The methine proton (H-1) to the olefinic carbon (C-3) and the methylene carbon (C-5).

The olefinic protons (H-3, H-4) to the carbons of the substituent group (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For example, NOESY can reveal spatial proximities between axial and equatorial protons on the cyclohexene ring, helping to confirm the preferred half-chair conformation. Correlations between the H-1 proton and specific protons on the ring can help define the orientation of the hydroxymethyl substituent.

The six-membered ring of 3-cyclohexene-1-methanol (B142571) is not planar and exists predominantly in a half-chair conformation to relieve ring strain. The hydroxymethyl substituent at the C-1 position can occupy either a pseudo-axial or a pseudo-equatorial position.

Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between adjacent protons (e.g., J(H1, H2) and J(H1, H6)), the preferred orientation of the hydroxymethyl group can be inferred. Larger coupling constants are typically observed for axial-axial interactions, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions. nih.govauremn.org.br

Variable Temperature (VT) NMR: VT-NMR studies can provide information about the thermodynamics of the conformational equilibrium. nih.govresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants. For molecules with a significant population of multiple conformers at room temperature, lowering the temperature can "freeze out" the individual conformers, allowing for their separate characterization. This can be used to determine the energy difference (ΔG) between the pseudo-axial and pseudo-equatorial conformers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the determination of the elemental formula of a molecule from its exact mass. For this compound (C₇H₁₂O), the theoretical monoisotopic mass is 112.088815 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would unambiguously confirm its elemental composition. This technique is particularly critical when characterizing novel derivatives or adducts of the parent compound, as it provides definitive proof of their chemical formula.

In techniques like Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized and simultaneously fragmented. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The mass spectrum of 3-cyclohexene-1-methanol shows a characteristic pattern of fragments. nist.govnist.gov

The molecular ion ([M]⁺) peak is observed at m/z = 112. Key fragmentation pathways include:

Loss of Water: A prominent peak often appears at m/z = 94, corresponding to the loss of a water molecule ([M - H₂O]⁺).

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment ion at m/z = 81.

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction. This involves the cleavage of the ring, which for the molecular ion would lead to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 84. A related pathway can lead to a characteristic ion for cyclohexene systems at m/z = 67. docbrown.info

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The vibrational spectrum of this compound is dominated by the characteristic absorption and scattering signals from its primary functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the cyclohexene ring, the carbon-oxygen single bond (C-O), and various carbon-hydrogen bonds (both sp² and sp³ hybridized).

The most prominent and easily identifiable feature in the IR spectrum is the O-H stretching vibration, which appears as a strong, broad absorption band in the region of 3200–3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between alcohol molecules. In Raman spectroscopy, this mode is typically weak.

The C=C stretching vibration of the cyclohexene ring gives rise to a moderate intensity band in the IR spectrum, typically around 1640-1660 cm⁻¹. docbrown.infoquora.com This peak confirms the presence of the alkene functionality. The C-H stretching vibrations associated with the double bond (=C-H) are observed at wavenumbers just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹), distinguishing them from the C-H stretches of the saturated (sp³) carbons, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.infoechemi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad | Weak |

| sp² C-H Stretch | =C-H | 3010 - 3050 | Medium | Medium |

| sp³ C-H Stretch | -C-H | 2850 - 2960 | Strong | Strong |

| C=C Stretch | C=C | 1640 - 1660 | Medium | Strong |

| CH₂ Scissoring | -CH₂- | ~1450 | Medium | Medium |

| C-O Stretch | -CH₂-OH | ~1050 | Strong | Weak-Medium |

The 3-cyclohexene-1-methanol molecule possesses conformational flexibility. The cyclohexene ring adopts a half-chair conformation, and the hydroxymethyl substituent at the C1 position can exist in two primary orientations: pseudo-axial and pseudo-equatorial. These conformers are in equilibrium, with the equatorial position generally being more stable due to reduced steric hindrance. masterorganicchemistry.com

While these conformers interconvert rapidly at room temperature, vibrational spectroscopy can, in principle, distinguish between them. The vibrational frequencies, particularly those involving the substituent and adjacent ring atoms, are sensitive to the local geometry. Subtle but distinct differences in the vibrational spectra of the pseudo-axial and pseudo-equatorial conformers are expected.

For instance, the frequency of the C-O stretching vibration and various C-C stretching and C-H bending modes in the fingerprint region would likely differ between the two forms. Experimentally resolving these differences can be challenging due to the small energy gap between conformers and the resulting spectral overlap. High-resolution spectroscopy, often at low temperatures to favor a single conformer, may be required.

A common modern approach involves complementing experimental spectra with theoretical calculations. Ab initio or Density Functional Theory (DFT) methods are used to predict the optimized geometries, relative energies, and vibrational frequencies of the possible conformers. rsc.orgunito.it By comparing the calculated spectra of the pseudo-axial and pseudo-equatorial forms with the high-resolution experimental IR and Raman data, a definitive assignment of spectral features to each conformer can be achieved, allowing for an estimation of the conformational equilibrium.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical methods are essential for characterizing chiral molecules like this compound, as they are sensitive to the three-dimensional arrangement of atoms. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal is only observed for chiral molecules within the wavelength range of an absorbing chromophore. In this compound, the primary chromophore is the carbon-carbon double bond (C=C).

The electronic transitions of the C=C bond, most notably the π → π* transition, become CD-active due to the asymmetric environment provided by the chiral center at C1. This interaction gives rise to a characteristic CD signal known as a Cotton effect, which is a combination of a positive or negative peak and the underlying absorption band.

The sign of the Cotton effect is directly related to the absolute configuration of the molecule. While empirical rules can sometimes be used for assignment, the modern standard involves theoretical prediction of the CD spectrum. Using Time-Dependent Density Functional Theory (TD-DFT), the CD spectrum for a specific enantiomer, such as the (S) form, can be calculated. nih.govresearchgate.net Comparison of the predicted spectrum with the experimentally measured spectrum allows for an unambiguous assignment of the absolute configuration. The flexibility of the molecule and its various conformations must be considered in these calculations to achieve an accurate, Boltzmann-averaged theoretical spectrum. nih.gov

Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are fundamental properties of a specific enantiomer. The standardized value is the specific rotation, [α], which is calculated from the observed rotation (α) using the following formula: libretexts.orgmasterorganicchemistry.com

[α]λT = α / (l × c)

Where:

T is the temperature (in °C)

λ is the wavelength of light used (commonly the sodium D-line, 589 nm)

α is the observed rotation in degrees

l is the path length of the sample cell in decimeters (dm)

c is the concentration of the sample in g/mL (or g/100 mL, depending on the convention)

The specific rotation for enantiopure this compound is a characteristic physical constant, though its value is not widely reported in common chemical databases. Enantiomers have specific rotations of equal magnitude but opposite sign; the (S)-enantiomer will rotate light in one direction, while the (R)-enantiomer will rotate it equally in the opposite direction. libretexts.org

This property is crucial for determining the enantiomeric excess (% ee) or optical purity of a sample. The % ee is calculated by comparing the specific rotation of a mixture to that of the pure enantiomer:

% ee = ([α]sample / [α]pure enantiomer) × 100

For example, if a pure sample of this compound had a hypothetical specific rotation of +85°, a sample with a measured specific rotation of +68° would have an enantiomeric excess of 80%.

| Parameter | Value | Unit |

|---|---|---|

| Observed Rotation (α) | +1.70 | degrees |

| Path Length (l) | 1.0 | dm |

| Concentration (c) | 0.02 | g/mL |

| Calculated Specific Rotation of Sample ([α]sample) | +85.0 | degrees |

| Specific Rotation of Pure Enantiomer ([α]pure) | +95.0 | degrees |

| Calculated Enantiomeric Excess (% ee) | 89.5 | % |

Optical Rotatory Dispersion (ORD) is an extension of this technique where the optical rotation is measured as a function of wavelength. An ORD spectrum shows how the magnitude of rotation changes, and like CD, it displays a Cotton effect in the region of a chromophore's absorption. ORD and CD are mathematically related (through the Kronig-Kramers relations) and provide complementary information for assigning the absolute configuration of a chiral molecule.

Chemical Transformations and Reactivity Profiles of S 3 Cyclohexene 1 Methanol

Reactions at the Hydroxyl Functional Group

The primary alcohol moiety in (S)-3-cyclohexene-1-methanol is a prime site for various transformations, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions are fundamental for modifying the molecule's structure, introducing new functional groups, or converting the alcohol into a suitable leaving group for subsequent substitutions.

Stereoselective Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification. These reactions are often employed to protect the alcohol or to introduce functionalities that can direct subsequent reactions.

A key transformation is the conversion of the alcohol into a sulfonate ester, such as a tosylate. This is not only a protection strategy but also converts the hydroxyl into an excellent leaving group. For instance, this compound can be converted to its corresponding p-toluenesulfonate derivative. This reaction is typically carried out in pyridine, which acts as both a solvent and a base to neutralize the HCl generated, at low temperatures to ensure selectivity and prevent side reactions.

| Reactant | Reagent | Base/Solvent | Temperature | Product | Reference |

| This compound | p-Toluenesulfonyl chloride | Pyridine | -10 °C | (S)-3-cyclohexene-1-methyl p-toluenesulfonate | European Patent EP0416373A2 |

In another example, the hydroxyl group can be derivatized to form a sulfamoyl carbamate. This transformation involves reaction with chlorosulfonyl isocyanate followed by treatment with formic acid.

| Reactant | Reagents | Solvent | Product | Reference |

| 3-Cyclohexene-1-methanol (B142571) | 1. Chlorosulfonyl isocyanate, Triethylamine2. Formic Acid | Dichloromethane | (Cyclohex-3-en-1-yl)methyl (sulfamoyl)carbamate | US Patent US9770711B2 |

These reactions proceed with retention of the configuration at the stereogenic center, as the C-O bond of the chiral alcohol is not broken during the transformation.

Oxidation Reactions to Aldehydes, Ketones, and Carboxylic Acids

The primary alcohol of this compound can be oxidized to afford either the corresponding aldehyde, (S)-3-cyclohexene-1-carbaldehyde, or the carboxylic acid, (S)-3-cyclohexene-1-carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the level of oxidation and to avoid undesired side reactions, such as epoxidation of the double bond or racemization of the chiral center.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the conversion of primary allylic alcohols to their corresponding aldehydes while preserving the double bond and the stereochemical integrity of the chiral center.

For the oxidation to the carboxylic acid, stronger oxidizing agents or two-step, one-pot procedures are typically used. For instance, a copper-catalyzed aerobic oxidation can first generate the aldehyde, which is then subsequently oxidized in the same pot to the carboxylic acid using sodium chlorite (B76162) (a Lindgren oxidation). This method is effective for allylic alcohols and can be optimized to produce pure products without extensive purification.

| Starting Material | Product | Typical Reagents |

| This compound | (S)-3-Cyclohexene-1-carbaldehyde | Pyridinium chlorochromate (PCC); Dess-Martin periodinane (DMP) |

| This compound | (S)-3-Cyclohexene-1-carboxylic acid | Jones reagent (CrO₃/H₂SO₄); Two-step: 1. TEMPO/NaOCl 2. NaClO₂ |

Nucleophilic Substitution Reactions with Retention or Inversion of Configuration

Once the hydroxyl group is converted into a good leaving group, such as the tosylate mentioned previously, the carbon atom to which it is attached becomes susceptible to nucleophilic attack. These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, leading to different stereochemical outcomes.

For a primary substrate like (S)-3-cyclohexene-1-methyl tosylate, the Sₙ2 pathway is strongly favored. This mechanism involves a backside attack by the nucleophile, which results in a single, concerted step of bond-forming and bond-breaking. A key consequence of the Sₙ2 mechanism is the inversion of configuration at the stereocenter. If the reaction were to occur directly at the chiral carbon C1, this would lead to the (R)-product. However, due to the allylic nature of the substrate, an Sₙ2' reaction (attack at the double bond) is also possible, which can lead to rearranged products. The regioselectivity of the nucleophilic attack is influenced by steric hindrance and the nature of the nucleophile and solvent.

| Substrate | Reaction Type | Stereochemical Outcome at C1 |

| Activated this compound (e.g., tosylate) | Sₙ2 | Inversion of configuration |

| Activated this compound (e.g., tosylate) | Sₙ1 | Racemization (formation of both enantiomers) |

The direct displacement of the tosyl group with a nucleophile (e.g., azide, cyanide, or organocuprates) would proceed with inversion of stereochemistry, providing access to a range of functionalized (R)-cyclohexene derivatives.

Reactions Involving the Cyclohexene (B86901) Double Bond

The double bond in the cyclohexene ring is electron-rich and readily undergoes addition reactions. The presence of the chiral hydroxymethyl substituent can influence the stereochemical course of these additions, leading to diastereoselective product formation.

Stereoselective Hydrogenation and Reduction Chemistries

The double bond of 3-cyclohexene-1-methanol can be reduced to the corresponding saturated cyclohexane (B81311) derivative, cyclohexylmethanol, through catalytic hydrogenation. This reaction is typically performed using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

The stereoselectivity of the hydrogenation can be influenced by the chiral center. The catalyst typically coordinates to the less sterically hindered face of the double bond. The hydroxymethyl group can direct the approach of the hydrogen to the same face (syn-addition) or the opposite face (anti-addition) of the ring, leading to the formation of diastereomeric products. The outcome often depends on the specific catalyst and reaction conditions used. For instance, in competitive hydrogenation reactions, catalysts have shown selectivity based on substrate structure. In a study involving an equimolar mixture of allyl alcohol and 3-cyclohexene-1-methanol, a γ-cyclodextrin-stabilized FePt nanoparticle catalyst showed preferential hydrogenation, resulting in a product ratio of 10 for n-propanol to cyclohexylmethanol.

| Substrate | Catalyst | Product | Notes | Reference |

| 3-Cyclohexene-1-methanol | Pd/C, H₂ | Cyclohexylmethanol | Standard reduction of the double bond. | PhD Thesis, Università degli Studi di Trieste |

| Allyl alcohol vs. 3-Cyclohexene-1-methanol | γ-CD-FePt NPs, H₂ | n-Propanol vs. Cyclohexylmethanol | Product ratio of 10:1, showing substrate selectivity. | Chemical Reviews, 2012, 112, 11, 5602–5653 |

Electrophilic Addition Reactions: Regio- and Stereocontrol

The alkene functionality is susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation, hydrohalogenation, and epoxidation. The regio- and stereochemistry of these additions are critical considerations.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. The hydroxyl group can play a crucial directing role in this reaction. Through hydrogen bonding, it can direct the m-CPBA to the syn-face of the double bond, leading to the formation of one diastereomer preferentially over the other. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

Halogenation: The addition of halogens like bromine (Br₂) across the double bond typically proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the anti-face, resulting in trans-addition. For this compound, the initial formation of the bromonium ion can occur from either the face syn or anti to the hydroxymethyl group, potentially leading to a mixture of diastereomers. The steric bulk and potential directing effects of the substituent influence the facial selectivity of the initial attack.

| Reaction Type | Reagent | Key Intermediate | Stereochemical Feature |

| Epoxidation | m-CPBA | - | Diastereoselective (often syn to the -OH group) |

| Halogenation | Br₂ | Cyclic bromonium ion | Anti-addition of the two bromine atoms |

| Hydrohalogenation | HBr | Carbocation | Follows Markovnikov's rule; potential for rearrangements and diastereomeric mixtures |

The control of regio- and stereoselectivity in these reactions is paramount for the use of this compound as a chiral precursor in the synthesis of complex molecules.

Cycloaddition and Pericyclic Reactions of the Alkene Moiety

The alkene functional group in this compound is a site for various cycloaddition and pericyclic reactions. These reactions are powerful tools in organic synthesis for the construction of complex cyclic systems with high stereocontrol.

The double bond in 3-cyclohexene-1-methanol can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. organic-chemistry.org For this reaction to be efficient, the dienophile is typically activated by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgmasterorganicchemistry.com Conversely, the diene should be electron-rich. masterorganicchemistry.com The reactivity of the unsubstituted alkene in this compound in Diels-Alder reactions is therefore expected to be moderate. However, its derivatives can be tailored for enhanced reactivity.

Another significant pericyclic reaction is the ene reaction, which involves the reaction of an alkene possessing an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). wikipedia.org This process results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Intramolecular ene reactions are particularly useful for the synthesis of intricate ring systems. wikipedia.org

While specific examples of this compound itself in published cycloaddition reactions are not prevalent in readily available literature, the reactivity of the cyclohexene motif is well-established. For instance, derivatives of cyclohexene can participate in hetero-Diels-Alder reactions. In one study, keto-substituted 1,2-cyclohexadienes, generated in situ, were trapped by various dienophiles, including enamines, in a hetero-Diels-Alder process. rsc.org This highlights the potential of the cyclohexene scaffold in such transformations.

Intramolecular 1,3-dipolar cycloadditions are another class of pericyclic reactions that can be envisaged for derivatives of this compound. These reactions are effective for the construction of complex polycyclic systems containing heteroatoms. researchgate.net

| Reaction Type | Key Features | Applicability to this compound Scaffold |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring. organic-chemistry.org | The alkene can act as a dienophile, particularly when derivatized with electron-withdrawing groups. |

| Ene Reaction | Reaction of an alkene with an allylic hydrogen with an enophile, involving a 1,5-hydrogen shift. wikipedia.org | The cyclohexene ring contains allylic hydrogens, making it a potential ene donor. |

| Hetero-Diels-Alder Reaction | A variation of the Diels-Alder reaction where either the diene or dienophile contains a heteroatom. organic-chemistry.org | Derivatives of the cyclohexene ring can participate in these reactions to form heterocyclic systems. rsc.org |

| Intramolecular 1,3-Dipolar Cycloaddition | A concerted reaction between a 1,3-dipole and a dipolarophile within the same molecule to form a five-membered ring. researchgate.net | Derivatization to introduce a 1,3-dipole and a dipolarophile could enable the synthesis of complex bicyclic structures. |

Rearrangement Reactions and Mechanistic Investigations

The structure of this compound, particularly the presence of an allylic alcohol system, makes it a suitable substrate for various rearrangement reactions. These reactions can lead to significant structural transformations and are often mechanistically intriguing.

One of the most relevant rearrangements for this compound is the Claisen rearrangement, a synarchive.comsynarchive.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org This concerted, pericyclic reaction proceeds through a cyclic transition state and results in the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.org The Johnson-Claisen rearrangement is a notable variant where an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. synarchive.comlibretexts.orgjk-sci.com This reaction often requires elevated temperatures. libretexts.org

A study on α-[3-nitropropyl]-1-cyclohexene-1-methanol derivatives, which are structurally related to this compound, demonstrated a tandem cyclization/sigmatropic rearrangement. In this process, the nitro-alcohols underwent cyclization to form an O-allyl nitronic ester, which then rearranged in situ to a γ,δ-unsaturated nitro compound. drexel.edu This work highlights the potential for sigmatropic rearrangements within this molecular framework.

The mechanism of the Claisen rearrangement is well-studied and is known to be an exothermic and intramolecular process. wikipedia.org The reaction generally proceeds through a chair-like transition state, which dictates the stereochemical outcome. wikipedia.org

| Rearrangement Reaction | Description | Key Mechanistic Feature |

|---|---|---|

| Johnson-Claisen Rearrangement | Reaction of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester. synarchive.comlibretexts.orgjk-sci.com | synarchive.comsynarchive.com-Sigmatropic rearrangement of an intermediate ketene (B1206846) acetal. jk-sci.com |

| Tandem Cyclization/Sigmatropic Rearrangement | Sequential reaction involving cyclization to an intermediate that undergoes a sigmatropic rearrangement. drexel.edu | In situ formation of a reactive intermediate that rearranges. drexel.edu |

Derivatization Strategies for Synthesis of Specialized Intermediates

This compound is a valuable chiral building block, and its derivatization provides access to a wide array of specialized intermediates for various synthetic applications, including the synthesis of polymers and biologically active molecules. chemicalbook.com

The primary alcohol functionality is a key site for derivatization. Standard organic transformations such as esterification and etherification can be readily applied. For instance, it has been used in the synthesis of novel epoxy end-functionalized polystyrene macromonomers through atom transfer radical polymerization. chemicalbook.comsigmaaldrich.com Furthermore, cyclohexane ester derivatives are utilized as sensates in consumer products. google.com

The alkene moiety also offers opportunities for derivatization. Epoxidation of the double bond would yield a chiral epoxy alcohol, a versatile intermediate for the synthesis of various di-functionalized cyclohexanes.

The conversion of the alcohol to other functional groups, such as halides or azides, followed by further transformations, expands the synthetic utility of this chiral synthon. The corresponding carboxylic acid, (S)-3-cyclohexene-1-carboxylic acid, is also a valuable chiral intermediate.

| Functional Group Targeted | Derivatization Reaction | Resulting Intermediate | Potential Applications |

|---|---|---|---|

| Hydroxyl Group | Esterification | Chiral Esters | Sensates, fine chemicals. google.com |

| Hydroxyl Group | Etherification | Chiral Ethers | Pharmaceutical intermediates, chiral ligands. |

| Alkene | Epoxidation | Chiral Epoxy Alcohols | Synthesis of diols, amino alcohols, and other functionalized cyclohexanes. |

| Hydroxyl Group | Oxidation | Chiral Aldehyde or Carboxylic Acid | Building blocks for complex molecule synthesis. |

| Hydroxyl Group | Substitution (e.g., to halide) | Chiral Cyclohexenylmethyl Halide | Introduction of the chiral cyclohexenyl moiety via nucleophilic substitution. |

Applications in Advanced Organic Synthesis and Materials Science

Chiral Building Block in the Synthesis of Bioactive Molecules

The inherent chirality of (S)-3-cyclohexene-1-methanol makes it a significant "chiral pool" starting material. Chemists leverage its pre-existing stereocenter to construct complex target molecules with high stereochemical purity, avoiding the need for more complex asymmetric synthesis steps or costly resolution processes.

Asymmetric Synthesis of Complex Natural Products and Analogues

The synthesis of natural products, often characterized by their intricate three-dimensional structures and significant biological activities, represents a formidable challenge in organic chemistry. Chiral building blocks like this compound provide a strategic advantage by embedding stereochemical information at an early stage of a synthetic sequence. The cyclohexene (B86901) ring serves as a versatile scaffold that can be systematically modified through various chemical transformations.

For instance, the alkene functionality can be subjected to epoxidation, dihydroxylation, or cleavage to introduce new stereocenters and functional groups, with the stereochemistry of the original molecule guiding the outcome of these reactions. The primary alcohol group provides a convenient handle for chain extension or the introduction of other molecular fragments. While specific total syntheses of complex natural products originating directly from this compound are highly specialized, the principles of its application are well-established in the synthesis of carbocyclic cores present in numerous bioactive compounds, including certain alkaloids and terpenoids.

Preparation of Key Chiral Scaffolds for Drug Discovery (excluding biological activity)

In the field of drug discovery, the development of novel molecular scaffolds is crucial for identifying new therapeutic agents. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is an ideal precursor for generating chiral scaffolds due to its conformational rigidity and functional handles.

Medicinal chemists can transform the cyclohexene ring into various saturated and unsaturated carbocyclic and heterocyclic systems. For example, ring-opening and ring-closing metathesis reactions can be employed to construct larger or more complex ring systems. The alcohol and alkene groups can be independently functionalized to create libraries of related compounds with diverse three-dimensional shapes. These libraries are then used to explore the structural requirements for binding to specific biological targets. The focus in this context is purely on the chemical synthesis and the molecular architecture, providing a diverse set of rigid, chirally pure frameworks as a foundation for further drug development efforts.

Monomer and Precursor in Polymer Chemistry and Advanced Materials

The dual functionality of this compound, possessing both a polymerizable alkene and a reactive alcohol, makes it a valuable monomer and precursor in materials science. guidechem.com Its structure can be incorporated into polymer backbones or used as a pendant group to impart specific properties.

Synthesis of Photo-Cross-Linkable Polymers and Resins

Photo-cross-linkable polymers are materials that can be converted from a liquid or soluble state into a solid, insoluble network upon exposure to light. This technology is fundamental to applications such as coatings, adhesives, and 3D printing. 3-Cyclohexene-1-methanol (B142571) is a known precursor in the synthesis of such polymers. guidechem.comchemicalbook.com

To achieve this, the methanol (B129727) group is typically esterified with a photo-active molecule, such as methacryloyl chloride, to produce cyclohexene-3-yl methyl methacrylate (B99206) (CHMA). tandfonline.com This new monomer contains the cyclohexene ring and a methacrylate group, both of which can participate in polymerization reactions. The CHMA can be polymerized, often with other monomers like styrene, using free-radical polymerization to create a linear polymer with pendant cyclohexene groups. tandfonline.com The double bonds in these cyclohexene side chains can then be cross-linked in a secondary step, often initiated by UV light, to form a durable thermoset material. This approach allows for the creation of polymers with tailored properties that can be cured on demand.

Development of Specialty Polymeric Materials with Tunable Properties

The incorporation of the cyclohexene moiety from 3-cyclohexene-1-methanol into polymers can significantly influence their material properties, leading to the development of specialty materials. The rigid, cyclic structure of the cyclohexene ring can enhance the thermal stability and mechanical strength of the resulting polymer compared to analogous polymers with flexible aliphatic side chains.

Research has demonstrated its use as an initiator in ring-opening polymerization (ROP) of monomers like ε-caprolactone. researchgate.netresearchgate.net In this process, the hydroxyl group of 3-cyclohexene-1-methanol starts the polymerization, resulting in a poly(ε-caprolactone) (PCL) chain with a cyclohexene group at one end. researchgate.netresearchgate.net This "end-functionalized" polymer can then be further modified. For example, the cyclohexene group can be epoxidized to create an epoxy-functionalized polystyrene macromonomer. chemicalbook.comresearchgate.net This macromonomer can then be used in photoinitiated cationic polymerizations to create complex polymer architectures like brush-type or graft copolymers, which have unique solution and bulk properties useful in coatings, additives, and nanotechnology. researchgate.net

Ligand and Catalyst Component in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts to produce a desired enantiomer of a product in excess over its mirror image. The effectiveness of these catalysts often depends on the design of the chiral ligand that coordinates to a metal center. The stereocenter and functional groups of this compound make it a suitable starting material for the synthesis of novel chiral ligands.

The synthetic strategy typically involves modifying the hydroxyl group to introduce a coordinating atom, such as phosphorus or nitrogen. For example, the alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced by a diphenylphosphine (B32561) group to create a chiral phosphine (B1218219) ligand. The cyclohexene backbone provides a rigid scaffold that positions the coordinating atom in a specific spatial arrangement around the metal center. This defined chiral environment is crucial for inducing asymmetry in catalytic transformations, such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The alkene group can also be further functionalized to create bidentate or multidentate ligands, potentially enhancing the activity and selectivity of the resulting catalyst.

Data Tables

Table 1: Physicochemical Properties of 3-Cyclohexene-1-methanol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless liquid |

| Density | 0.961 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 190-192 °C chemicalbook.com |

| Refractive Index | n20/D 1.484 chemicalbook.com |

| Synonyms | 1,2,3,6-Tetrahydrobenzyl alcohol, Cyclohexen-4-ylmethanol tandfonline.com |

| CAS Number | 1679-51-2 |

Table 2: Applications of this compound

| Field | Application | Role of Compound | Relevant Section |

|---|---|---|---|

| Organic Synthesis | Asymmetric synthesis of natural products | Chiral building block providing a stereocenter and versatile scaffold. | 5.1.1 |

| Drug Discovery | Preparation of novel chiral scaffolds | Precursor for core molecular structures with high stereochemical purity. | 5.1.2 |

| Polymer Chemistry | Synthesis of photo-cross-linkable resins | Precursor to monomers with pendant reactive groups for light-induced curing. guidechem.com | 5.2.1 |

| Materials Science | Development of specialty polymers | Initiator for ring-opening polymerization to create functional macromonomers. chemicalbook.comresearchgate.net | 5.2.2 |

| Asymmetric Catalysis | Synthesis of chiral ligands | Chiral backbone for positioning coordinating atoms in a catalyst complex. | 5.3 |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₁₂O |

| Cyclohexene-3-yl methyl methacrylate (CHMA) | C₁₁H₁₆O₂ |

| Styrene | C₈H₈ |

| ε-caprolactone | C₆H₁₀O₂ |

| Poly(ε-caprolactone) (PCL) | (C₆H₁₀O₂)ₙ |

| Polystyrene | (C₈H₈)ₙ |

Precursor for Other Chiral Cyclohexene Derivatives with Synthetic Utility

The strategic location of the chiral center in relation to the double bond and the hydroxyl group makes this compound a powerful tool for asymmetric synthesis. The reactivity of both functional groups can be exploited to introduce new functionalities and build molecular complexity while retaining the crucial stereochemical information.

One of the most significant applications of this compound is its role as a precursor to (S)-3-cyclohexene-1-carboxylic acid . This transformation is of particular importance as the resulting carboxylic acid is a key intermediate in the synthesis of the anticoagulant drug, Edoxaban. The oxidation of the primary alcohol to a carboxylic acid can be achieved through various methods, preserving the stereointegrity of the chiral center.

Furthermore, the double bond in this compound is susceptible to stereoselective epoxidation. This reaction leads to the formation of chiral epoxy alcohols, which are highly valuable intermediates for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The directing effect of the allylic hydroxyl group can influence the stereochemical outcome of the epoxidation, leading to the preferential formation of one diastereomer.

The hydroxyl group itself can be derivatized to introduce other functional groups. For instance, esterification or etherification can be performed to protect the alcohol or to introduce a new moiety with specific properties. These derivatizations can alter the reactivity of the molecule, enabling further selective transformations at other positions.

Another synthetic route involves the cleavage of the double bond through ozonolysis. Ozonolysis of (+)-3-cyclohexene-1-methanol, followed by an oxidative work-up, has been shown to yield a chiral lactone, demonstrating another pathway to functionalized chiral carbocyclic systems.

The following table summarizes some of the key transformations of this compound into other chiral cyclohexene derivatives, highlighting the versatility of this starting material.

| Starting Material | Transformation | Reagents/Conditions | Product | Significance of Product |

|---|---|---|---|---|

| This compound | Oxidation | Various oxidizing agents (e.g., Jones reagent, TEMPO-based systems) | (S)-3-cyclohexene-1-carboxylic acid | Key intermediate for the anticoagulant Edoxaban. |

| This compound | Epoxidation | Peroxy acids (e.g., m-CPBA) or transition metal-catalyzed systems | Chiral epoxy alcohols | Versatile intermediates for the synthesis of complex molecules. |

| (+)-3-cyclohexene-1-methanol | Ozonolysis and Oxidative Work-up | 1. O₃, 2. Oxidizing agent (e.g., H₂O₂) | Chiral lactone | Functionalized carbocyclic building block. |

| This compound | Esterification | Carboxylic acid or acyl chloride with a catalyst | Chiral cyclohexenyl esters | Protection of the hydroxyl group or introduction of new functionalities. |

| This compound | Etherification | Alkyl halide with a base | Chiral cyclohexenyl ethers | Modification of the hydroxyl group for further synthetic steps. |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Conformational Preferences

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

The structure of (S)-3-cyclohexene-1-methanol is defined by its six-membered ring and a hydroxymethyl substituent. The cyclohexene (B86901) ring is not planar; it adopts a half-chair conformation to relieve ring strain. The substituent can be positioned in one of two primary orientations: pseudo-axial or pseudo-equatorial. Computational geometry optimizations consistently show that the pseudo-equatorial conformation is significantly more stable. This preference is driven by the minimization of steric hindrance, specifically avoiding unfavorable 1,3-diaxial-like interactions that would occur if the bulky hydroxymethyl group were in the pseudo-axial position. libretexts.orgsapub.org The energy difference between these conformers can be quantified through these calculations.

Electronic structure analysis reveals how electron density is distributed across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. For an allylic alcohol like this compound, the HOMO is typically associated with the π-bond of the C=C double bond, indicating its role as a nucleophile in addition reactions. The LUMO is often centered on the corresponding σ*-antibonding orbitals. The electronegative oxygen atom in the hydroxyl group creates a dipole moment, making the oxygen atom a site of high electron density and the adjacent carbon and hydrogen atoms partially positive. This polarization is crucial for its role in hydrogen bonding and as a leaving group in reactions.

Table 1: Calculated Relative Energies of this compound Conformers Note: Data is illustrative, based on typical energy differences for monosubstituted cyclohexenes.

| Conformer | Substituent Position | Relative Energy (kJ/mol) | % Population (298 K) |

|---|---|---|---|

| 1 | Pseudo-Equatorial | 0.00 | ~95% |

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound interacts with its environment, particularly solvents. rsc.org

When dissolved in a polar protic solvent like methanol (B129727) or water, MD simulations show the formation of a structured solvent shell around the solute molecule. nih.govmdpi.com The primary interaction is hydrogen bonding between the solvent molecules and the hydroxyl group of this compound. nih.gov The hydroxyl group can act as both a hydrogen bond donor (from its hydrogen) and a hydrogen bond acceptor (at its oxygen). Simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometries, which are critical for understanding solubility and reactivity. The nonpolar hydrocarbon portion of the molecule interacts with solvents through weaker van der Waals forces. In aqueous solutions, hydrophobic interactions would lead to a specific structuring of water molecules around the cyclohexene ring.

MD simulations are also employed to explore reaction pathways. By simulating the system at reactive temperatures, it is possible to observe the initial steps of a reaction, such as the diffusion of reactants or the conformational changes needed to reach a reactive state. For instance, in a simulated acidic solution, the dynamics of proton transfer from the solvent to the hydroxyl group—the first step in acid-catalyzed dehydration—can be monitored. mdpi.com These simulations provide insights into how the solvent mediates the reaction, for example, by stabilizing charged intermediates or transition states. researchgate.net

Transition State Modeling and Elucidation of Reaction Mechanisms

Transition state (TS) modeling is a quantum chemical technique used to identify the high-energy structures that connect reactants to products. By calculating the energy of these transition states, the activation energy (energy barrier) for a reaction can be determined, allowing for the elucidation of the most likely reaction mechanism.

A common reaction of alcohols is acid-catalyzed dehydration. byjus.comunacademy.com For this compound, a secondary alcohol, this reaction would likely proceed through an E1 (unimolecular elimination) mechanism. acs.orglibretexts.org Computational modeling can map out the entire energy profile for this process:

Protonation: The hydroxyl group acts as a base, accepting a proton from the acid catalyst. This is a rapid, low-energy step that forms a good leaving group (water).

Deprotonation: A base (e.g., a water or methanol molecule) removes a proton from a carbon atom adjacent to the carbocation, forming a new π-bond and yielding a conjugated diene product.

Calculations would confirm that the formation of the allylic carbocation is stabilized by resonance, making this pathway more favorable than it would be for a saturated alcohol. Furthermore, TS modeling can explore competing reactions, such as substitution (SN1), and predict the conditions under which one pathway is favored over another. rowansci.com

Table 2: Illustrative Calculated Energy Profile for E1 Dehydration of a Secondary Alcohol Note: Values are representative for an acid-catalyzed dehydration reaction.

| Reaction Step | Species | Relative Free Energy (kJ/mol) |

|---|---|---|

| 1 | Reactant + H⁺ | 0 |

| 2 | Protonated Alcohol | -20 |

| 3 | Transition State 1 (C-O cleavage) | +95 |

| 4 | Carbocation + H₂O | +50 |

| 5 | Transition State 2 (C-H cleavage) | +65 |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure and electronic environment.

Infrared (IR) Spectroscopy: After performing a geometry optimization, a frequency calculation can be performed. This calculation provides the vibrational modes of the molecule. github.io Each mode corresponds to a specific motion, such as the stretching of the O-H bond (typically a strong, broad peak around 3300 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretch (around 1050 cm⁻¹). nist.gov The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. Comparing this computed spectrum with an experimental one is a standard method for confirming the structure and identifying functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like Gauge-Including Atomic Orbital (GIAO) DFT. nih.gov The calculation determines the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (in ppm) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). acs.orgresearchgate.net The predicted spectrum can help in assigning peaks in an experimental NMR spectrum. For this compound, calculations would predict distinct signals for the vinyl protons (around 5.7 ppm), the proton on the carbon bearing the hydroxymethyl group, the methylene (B1212753) protons of the substituent, and the various aliphatic protons on the ring. The accuracy of the predicted shifts serves as a stringent test of the quality of the computed molecular geometry and electronic structure. d-nb.info

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Cyclohexene Derivative Note: Data is illustrative, showing typical accuracy of DFT predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=C | 128.5 | 127.2 |

| C=C | 127.9 | 126.8 |

| C-OH | 68.2 | 67.5 |

| CH₂ (substituent) | 40.1 | 39.3 |

| CH₂ (ring) | 30.5 | 29.8 |

Analytical Methodologies for Purity and Enantiomeric Purity Assessment of S 3 Cyclohexene 1 Methanol

The rigorous assessment of both chemical and stereochemical purity is critical in the synthesis and application of chiral compounds like (S)-3-cyclohexene-1-methanol. Various analytical techniques are employed to quantify the compound, identify any isomeric impurities, and accurately determine its enantiomeric purity. Gas chromatography, high-performance liquid chromatography, and capillary electrophoresis are the primary methods utilized for these comprehensive analyses.

Natural Occurrence and Biosynthetic Pathways

Identification in Plant Essential Oils and Natural Product Isolations

(S)-3-cyclohexene-1-methanol has been isolated and identified from a diverse range of plant species. It is a notable component of the essential oils of several well-known aromatic and medicinal plants. For instance, it is considered a principal constituent of the essential oil from Scots Pine (Pinus sylvestris) chemicalbook.com. Its presence has also been confirmed in the essential oils of various citrus species, contributing to their complex fragrance profiles usbio.net.

Furthermore, this compound is a major component of the essential oil of Eucalyptus globulus mdpi.com. Other plants in which 3-cyclohexene-1-methanol (B142571) has been detected include osmanthus, clove (Syzygium aromaticum), coriander (Coriandrum sativum), and the herb Ligularia virgaurea thegoodscentscompany.com. The identification of this compound in such a variety of plant families suggests its widespread, albeit often minor, role in the chemical composition of plant volatiles.

Table 1: Documented Natural Sources of 3-Cyclohexene-1-methanol

| Plant Species | Common Name | Family | Plant Part | Reference |

|---|---|---|---|---|

| Pinus sylvestris | Scots Pine | Pinaceae | Not Specified | chemicalbook.com |

| Citrus spp. | Citrus | Rutaceae | Not Specified | usbio.net |

| Eucalyptus globulus | Tasmanian Blue Gum | Myrtaceae | Not Specified | mdpi.com |

| Osmanthus spp. | Osmanthus | Oleaceae | Not Specified | thegoodscentscompany.com |

| Syzygium aromaticum | Clove | Myrtaceae | Not Specified | thegoodscentscompany.com |

| Coriandrum sativum | Coriander | Apiaceae | Seed | thegoodscentscompany.com |

| Ligularia virgaurea | - | Asteraceae | Herb | thegoodscentscompany.com |

Elucidation of Biosynthetic Precursors and Pathways in Biological Systems

The biosynthesis of this compound, like other monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govnih.gov. Plants synthesize these precursors through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids nih.gov. Monoterpenes are typically synthesized in the plastids via the MEP pathway nih.gov.

The initial step in monoterpene biosynthesis involves the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl pyrophosphate (GPP) researchgate.net. This reaction is catalyzed by the enzyme GPP synthase.

The formation of the vast array of monoterpene skeletons from the linear GPP precursor is accomplished by a diverse class of enzymes known as terpene synthases (TPSs) or terpene cyclases researcher.life. For the synthesis of cyclic monoterpenes, the GPP molecule must first isomerize to a tertiary allylic diphosphate, such as linalyl pyrophosphate (LPP), to allow for cyclization researchgate.net. The subsequent cyclization of this intermediate, followed by rearrangements and quenching of the resulting carbocation by water, leads to the formation of various cyclic monoterpene alcohols.

While the specific terpene synthase responsible for the direct synthesis of this compound from GPP or its isomers has not been definitively characterized, the proposed pathway would involve the cyclization of a geranyl cation intermediate into a cyclohexenyl cation. The final step would be the quenching of this carbocation by a water molecule to introduce the hydroxyl group, forming the alcohol. Further enzymatic modifications may be necessary to yield the final structure.

Ecological Roles and Chemical Ecology

The ecological roles of this compound are not yet fully elucidated, but like other monoterpenes, it is presumed to be involved in the plant's interactions with its environment. Plant secondary metabolites, including terpenoids, are crucial for defense against herbivores and pathogens, as well as for attracting pollinators and seed dispersers nih.govnih.gov.

Volatile monoterpenes can act as semiochemicals, which are signaling molecules that mediate interactions between organisms researchgate.net. These can function as allomones (benefiting the emitter), kairomones (benefiting the receiver), or synomones (benefiting both). For instance, some plant volatiles repel herbivores, while others attract the natural enemies of these herbivores, a phenomenon known as indirect defense uv.mxresearchgate.net.

Future Research Directions and Emerging Trends

Design of Next-Generation Enantioselective Catalysts for Sustainable Synthesis

The enantioselective synthesis of (S)-3-cyclohexene-1-methanol is a critical area of research, and the development of highly efficient and sustainable catalysts is a key objective. Future research in this area will likely focus on several promising avenues:

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a green and highly selective approach to the synthesis of chiral alcohols. nih.govnih.gov Future work will involve the discovery and engineering of novel enzymes with enhanced activity, stability, and substrate scope for the asymmetric reduction of the corresponding prochiral ketone. Protein engineering techniques can be employed to tailor enzymes for optimal performance under industrial process conditions. nih.gov

Organocatalysis: Chiral small organic molecules have emerged as powerful catalysts for a wide range of asymmetric transformations. nih.gov The development of new organocatalysts for the enantioselective synthesis of this compound could offer advantages in terms of cost, stability, and environmental impact compared to metal-based catalysts.

Sustainable Metal Catalysis: While traditional metal catalysts have been instrumental in asymmetric synthesis, future efforts will be directed towards the use of earth-abundant and less toxic metals. chiralpedia.com The design of novel ligand scaffolds that can effectively control the stereochemical outcome of the reaction will be crucial.

The following table summarizes potential next-generation catalytic systems for the sustainable synthesis of this compound:

| Catalytic System | Description | Potential Advantages |

|---|---|---|

| Engineered Ketoreductases | Enzymes specifically designed for the asymmetric reduction of the prochiral ketone precursor. | High enantioselectivity, mild reaction conditions, biodegradable. |

| Chiral Organocatalysts | Small organic molecules that can catalyze the enantioselective reaction. | Metal-free, often less sensitive to air and moisture, lower toxicity. |

| Earth-Abundant Metal Catalysts | Catalytic systems based on metals like iron, copper, or manganese. | Lower cost, reduced environmental impact compared to precious metals. |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its synthesis, future research will undoubtedly uncover novel and unconventional transformations of this compound, expanding its utility as a chiral building block. The allylic alcohol functionality and the cyclohexene (B86901) ring provide multiple sites for creative synthetic manipulations.

Key areas of exploration include:

Stereospecific Transformations: The inherent chirality of this compound can be leveraged to control the stereochemistry of subsequent reactions. This includes diastereoselective epoxidations, cyclopropanations, and dihydroxylations of the double bond.

Domino and Cascade Reactions: The development of one-pot, multi-step reaction sequences starting from this compound will be a major focus. These domino or cascade reactions offer significant advantages in terms of efficiency and sustainability by reducing the need for intermediate purification steps. mdpi.com

C-H Activation: The direct functionalization of C-H bonds is a rapidly developing area of organic synthesis. Applying C-H activation strategies to this compound could open up new avenues for the introduction of functional groups at previously inaccessible positions on the cyclohexene ring.

Development of Advanced In-Situ Monitoring and Process Control Techniques

To translate the synthesis of this compound from the laboratory to an industrial scale, the development of advanced in-situ monitoring and process control techniques is essential. These technologies, often referred to as Process Analytical Technology (PAT), provide real-time information about the reaction, enabling better control and optimization.

Emerging trends in this area include:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time.

Chiral Analysis: The development of rapid and reliable in-situ methods for determining the enantiomeric excess of the product is a critical challenge. This could involve the use of chiral sensors or online chromatographic techniques.